molecular formula C17H19N3O4S B6560083 N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921802-55-3

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6560083
CAS No.: 921802-55-3
M. Wt: 361.4 g/mol
InChI Key: UISMWTLUUQOXQA-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted at the 2-position with a cyclopropanecarboxamide group and at the 4-position with a carbamoylmethyl group linked to a 2,5-dimethoxyphenyl moiety. Its structural complexity combines a cyclopropane ring (known for enhancing metabolic stability and conformational rigidity) with a thiazole heterocycle (implicated in diverse biological interactions) and a dimethoxyphenyl group (contributing to solubility and target affinity) . These features make it a candidate for drug development, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-12-5-6-14(24-2)13(8-12)19-15(21)7-11-9-25-17(18-11)20-16(22)10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMWTLUUQOXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a cyclopropane moiety, and multiple methoxy groups, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula: C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: 306.38 g/mol

This compound's design incorporates functional groups that enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to effectively inhibit the growth of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

The biological activity is believed to be mediated through the compound's interaction with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. The thiazole ring is critical for binding to these targets, modulating their activity and leading to observed antiproliferative effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and methoxy groups significantly influence the compound's biological efficacy. The presence of methoxy groups enhances lipophilicity and may improve cellular uptake .

Modification Effect on Activity
Increased methoxy substitutionEnhanced potency against cancer cells
Variations in thiazole structureAltered binding affinity to targets

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that derivatives of cyclopropanecarboxamide exhibited distinct inhibitory effects on U937 cell proliferation. The structure-activity relationship analysis highlighted the importance of specific substituents in enhancing anticancer activity .
  • Mechanistic Insights : Research indicates that the thiazole component plays a crucial role in modulating enzyme activity related to cancer progression. The compound's ability to inhibit specific pathways involved in tumor growth has been a focal point for ongoing research.

Comparison with Similar Compounds

Structural Analogues with Varying Amide Groups

Compound Name Key Structural Differences Biological Activity Pharmacological Notes
N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)acetamide Acetamide group replaces cyclopropanecarboxamide Moderate antimicrobial activity Less metabolic stability due to absence of cyclopropane
N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)pivalamide Pivalamide (bulky tert-butyl group) instead of cyclopropane Enhanced lipophilicity but reduced target selectivity Higher toxicity in preclinical models
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Lacks carbamoylmethyl linker Anticancer (IC₅₀ = 18 µM) Reduced binding affinity compared to the target compound due to simplified substitution

Key Insight : The cyclopropanecarboxamide group in the target compound improves both metabolic stability and target engagement compared to acetamide or pivalamide derivatives .

Analogues with Modified Aryl Groups

Compound Name Aryl Group Variation Biological Activity Mechanism
N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 4-Methoxyphenyl instead of 2,5-dimethoxyphenyl Anticancer (IC₅₀ = 22 µM) Weaker inhibition of kinase targets due to altered methoxy positioning
N-(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 2,3-Dimethylphenyl replaces dimethoxyphenyl Anti-inflammatory (COX-2 inhibition, IC₅₀ = 1.5 µM) Enhanced hydrophobic interactions but lower solubility
N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Benzamide core instead of cyclopropanecarboxamide Moderate antimicrobial activity Reduced conformational rigidity limits membrane penetration

Key Insight : The 2,5-dimethoxyphenyl group optimizes electronic and steric effects for balanced solubility and target binding, outperforming methyl-substituted or single-methoxy analogues .

Thiazole Derivatives with Cyclopropane Modifications

Compound Name Cyclopropane Modification Biological Activity Notes
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Aminomethyl substituent on thiazole Antiviral (EC₅₀ = 12 µM against HSV-1) Limited bioavailability due to high polarity
Tetramethylcyclopropane-thiazole carboxamides Tetramethylcyclopropane core Psychoactive (CB1/CB2 receptor agonist) Structurally distinct; used in neuroscience research
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Biphenyl-thiazole hybrid Anticancer (IC₅₀ = 15 µM) Broader target profile but higher cytotoxicity

Key Insight: The carbamoylmethyl linker in the target compound enhances specificity for enzyme targets (e.g., kinases) compared to aminomethyl or biphenyl derivatives .

Unique Pharmacological Profile

The combination of cyclopropanecarboxamide , thiazole , and 2,5-dimethoxyphenyl groups confers distinct advantages:

  • Enhanced Metabolic Stability : Cyclopropane reduces oxidative degradation in liver microsomes (t₁/₂ = 6.2 hours vs. 2.1 hours for acetamide analogues) .
  • Target Selectivity : The dimethoxyphenyl group enables π-π stacking with aromatic residues in kinase ATP-binding pockets (Kd = 0.8 µM vs. 4.2 µM for 4-methoxyphenyl analogues) .
  • Balanced Solubility : LogP = 2.3 (optimal for membrane permeability and aqueous solubility) .

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